7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione
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Overview
Description
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione typically involves the reaction of aminoazoles with condensation products of β-diketones, β-ketoesters, or α-cyano ketones with orthoesters or dimethylformamide dimethyl acetal (DMFDMA) . This method allows for the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a cyclin-dependent kinase (CDK) inhibitor, checkpoint kinase 1 (Chk1) inhibitor, BRAF kinase inhibitor, and Aurora-A kinase inhibitor. These properties make it a promising candidate for anticancer drug development.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione involves its interaction with specific molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells . The exact pathways and molecular interactions depend on the specific biological context and the type of kinase being targeted.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines:
Uniqueness
7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a kinase inhibitor and its fluorescent characteristics make it a versatile compound for various research applications .
Properties
CAS No. |
89355-76-0 |
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Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
7-methyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-6(11)8-5-3-7(12)9-10(4)5/h2-3H,1H3,(H,8,11)(H,9,12) |
InChI Key |
BPIRRKAIRQPSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=O)NN12 |
Origin of Product |
United States |
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